

An In-depth Technical Guide to Boc-3-(2-naphthyl)-L-alanine

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Compound of Interest

Compound Name: Boc-2-Nal-OH

Cat. No.: B558725

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Core Overview

Boc-3-(2-naphthyl)-L-alanine is a synthetic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) and drug development. Its structure incorporates a bulky, hydrophobic naphthyl group, which can enhance the binding affinity and metabolic stability of peptides incorporating it. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise peptide chain elongation. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the synthesis of the therapeutic octapeptide, Lanreotide.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Boc-3-(2-naphthyl)-L-alanine.

Identifier	Value	Source
IUPAC Name	(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid	[1]
CAS Number	58438-04-3	[2]
Molecular Formula	C18H21NO4	[2]
Molecular Weight	315.36 g/mol	[2]
Appearance	White to off-white powder	[2]

Property	Value	Source
Melting Point	92-95 °C	[2][3]
Boiling Point	512.2 °C at 760 mmHg	[2]
Density	1.200 g/cm ³	[2]
Purity	≥ 99.5% (Chiral HPLC)	[2]
Storage Temperature	2-8 °C	[2]

Experimental Protocols

Synthesis of Boc-3-(2-naphthyl)-L-alanine

This protocol describes the protection of the amino group of 3-(2-naphthyl)-L-alanine using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

- 3-(2-Naphthyl)-L-alanine
- 1,4-Dioxane
- 1 M Sodium Hydroxide (NaOH) aqueous solution

- Di-tert-butyl dicarbonate (Boc₂O)
- 1 M Hydrochloric Acid (HCl) aqueous solution
- Ethyl acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolve 3-(2-naphthyl)-L-alanine (1.00 mmol) in a mixture of 1,4-dioxane (2.0 mL) and 1 M NaOH (5.0 mL) in a reaction vessel.
- Cool the mixture to 0°C in an ice bath.
- Add Boc-anhydride (1.05 mmol) to the cooled mixture.
- Remove the ice bath and stir the reaction mixture at room temperature for 5 hours.
- After 5 hours, cool the reaction mixture again to 0°C and adjust the pH to 2 by adding 1 M HCl.
- Extract the product into ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under vacuum to yield Boc-3-(2-naphthyl)-L-alanine.[\[4\]](#)

Synthesis of Lanreotide using Boc-3-(2-naphthyl)-L-alanine

Boc-3-(2-naphthyl)-L-alanine is a key component in the synthesis of Lanreotide, a somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors. The following is a simplified, multi-step solid-phase peptide synthesis protocol.

Materials:

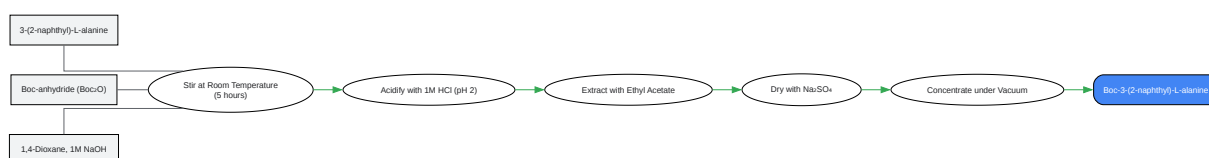
- Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, etc.)
- Boc-3-(2-naphthyl)-L-alanine
- Coupling reagents: HBTU, HOBt
- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection reagent: 20% Piperidine in DMF
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water
- Oxidation agent: Hydrogen peroxide (H_2O_2)
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DCM.
- First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU, HOBt, and DIPEA in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
- Peptide Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the Lanreotide sequence. For the final N-terminal amino acid, use Boc-3-(2-naphthyl)-L-alanine.
- Cleavage from Resin: Cleave the synthesized peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/water).
- Disulfide Bond Formation (Cyclization): Dissolve the cleaved peptide in a dilute aqueous solution and add an oxidizing agent (e.g., H_2O_2) to facilitate the formation of the disulfide bond between the two cysteine residues, resulting in the cyclized Lanreotide.

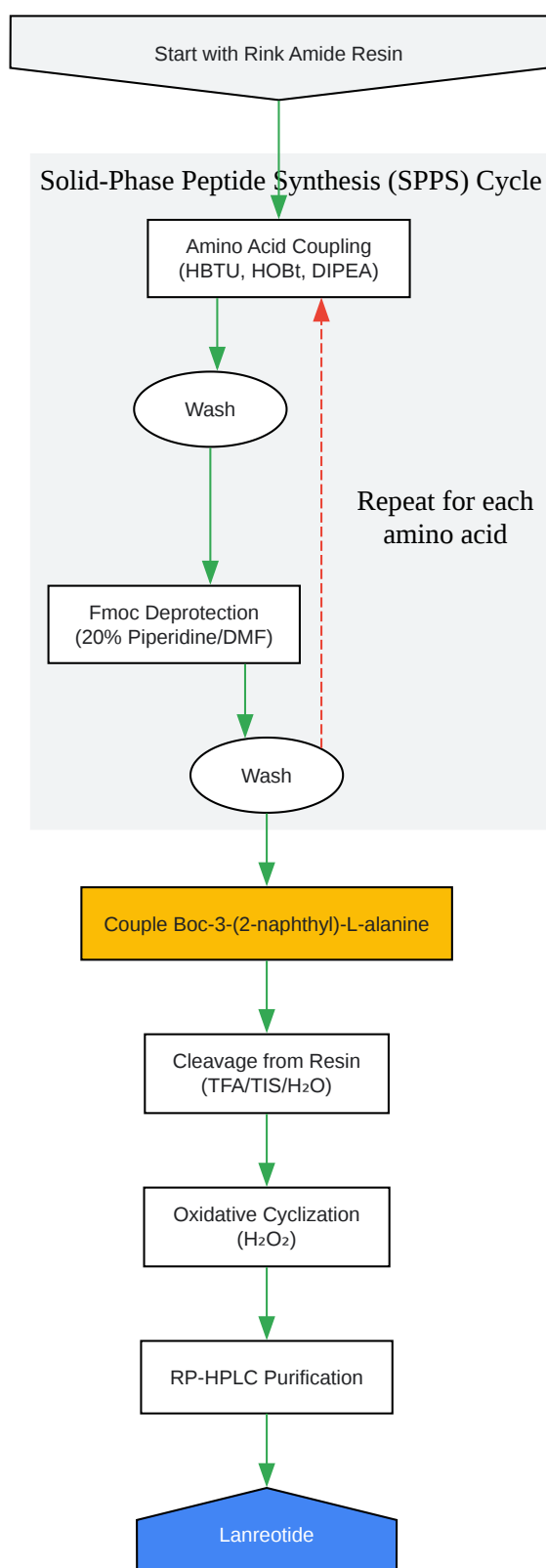
- Purification: Purify the crude Lanreotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations



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Caption: Synthesis workflow for Boc-3-(2-naphthyl)-L-alanine.



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Caption: Workflow for the synthesis of Lanreotide.

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References

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